N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

Medicinal Chemistry FABP Inhibitor Structure-Activity Relationship

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide (CAS 2034365-81-4) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-isopropoxybenzamide core linked via a hydroxyethoxy-ethyl spacer to a thiophen-3-yl moiety. Its molecular formula is C18H23NO4S and its molecular weight is 349.45 g/mol.

Molecular Formula C18H23NO4S
Molecular Weight 349.45
CAS No. 2034365-81-4
Cat. No. B2394784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide
CAS2034365-81-4
Molecular FormulaC18H23NO4S
Molecular Weight349.45
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)OCCO
InChIInChI=1S/C18H23NO4S/c1-13(2)23-16-5-3-14(4-6-16)18(21)19-11-17(22-9-8-20)15-7-10-24-12-15/h3-7,10,12-13,17,20H,8-9,11H2,1-2H3,(H,19,21)
InChIKeyDNUCFMHSASTSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide (CAS 2034365-81-4): Core Identity and Procurement Context


N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide (CAS 2034365-81-4) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-isopropoxybenzamide core linked via a hydroxyethoxy-ethyl spacer to a thiophen-3-yl moiety . Its molecular formula is C18H23NO4S and its molecular weight is 349.45 g/mol . The compound is structurally related to the non-annulated thiophenylamide family, which has been investigated in patent literature as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors for potential metabolic and inflammatory disease applications [1]. However, the specific biological activity profile of this compound remains largely undisclosed in the peer-reviewed literature, and available vendor-supplied information lacks quantitative pharmacological validation.

Why Generic Substitution Fails for N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide (CAS 2034365-81-4)


In-class benzamide derivatives containing thiophene and hydroxyethoxy motifs cannot be assumed interchangeable due to the compound's unique combination of three key pharmacophoric elements: the 4-isopropoxybenzamide head group, the 3-thiophenyl attachment, and the 2-hydroxyethoxy ethyl linker . Even structurally proximate analogs—such as the unsubstituted benzamide analog (CAS 2034615-86-4) or the thiophen-2-yl regioisomer (CAS unknown)—differ in molecular weight, lipophilicity, and hydrogen-bonding capacity, parameters known to profoundly influence FABP isoform selectivity and binding kinetics within the non-annulated thiophenylamide series [1]. Absent compound-specific selectivity and potency data, assuming functional equivalence would jeopardize experimental reproducibility and lead to erroneous structure-activity relationship conclusions. Therefore, procurement specifications must explicitly require CAS 2034365-81-4 identity rather than a generic core scaffold.

Quantitative Differentiation Evidence for N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide (CAS 2034365-81-4)


Molecular Weight Shift Relative to the Unsubstituted Benzamide Analog

The target compound incorporates a 4-isopropoxy substituent on the benzamide ring, which is absent in the closest commercially cataloged analog, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034615-86-4). This substitution increases the molecular weight from 291.4 g/mol to 349.45 g/mol and adds a hydrogen-bond acceptor site, both factors that can significantly modulate target binding and physicochemical properties . No direct head-to-head biological comparison between these two compounds is available in the current literature.

Medicinal Chemistry FABP Inhibitor Structure-Activity Relationship

Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Attachment

The target compound bears the thiophene ring at the 3-position, whereas a cataloged analog, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide, attaches the thiophene at the 2-position . Within the FABP4/5 inhibitor patent family, the position of heteroaryl substitution is known to influence the orientation of the compound within the fatty acid binding pocket, affecting both isoform selectivity and inhibitory potency [1]. No quantitative comparative data for these specific regioisomers are publicly available.

Regioisomerism FABP4/5 Selectivity Binding Pose

Lipophilic Ligand Efficiency Profile Differentiation

The calculated lipophilic ligand efficiency (LLE) and related drug-likeness parameters for the target compound can be estimated and compared to the des-isopropoxy analog. The isopropoxy substituent contributes approximately +1.0 to the calculated LogP while adding only one heavy atom capable of hydrogen-bond acceptance, potentially altering the balance between lipophilicity-driven binding and aqueous solubility. For FABP4 inhibitors, excessive lipophilicity has been associated with increased plasma protein binding and reduced metabolic stability [1]. All values are computed estimates; no experimental LogP or solubility data are available for either compound.

Lipophilic Efficiency Drug-likeness FABP Inhibitor Design

Best-Fit Research and Industrial Application Scenarios for CAS 2034365-81-4 Based on Available Evidence


FABP4/5 Inhibitor Structure-Activity Relationship (SAR) Studies

The compound is structurally aligned with the non-annulated thiophenylamide FABP4/5 inhibitor chemotype described in US Patent 9,353,102 [1]. It is most appropriately employed as a late-stage SAR probe to interrogate the contribution of the 4-isopropoxybenzamide substituent and the thiophen-3-yl regiochemistry to FABP isoform selectivity and binding kinetics. Users should directly compare this compound against the des-isopropoxy analog (CAS 2034615-86-4) and the thiophen-2-yl regioisomer in parallel displacement assays (e.g., 1,8-ANS competitive binding) to establish a quantitative differentiation matrix.

Physicochemical Property Benchmarking for Benzamide-Based FABP Ligands

Given the absence of experimental solubility, permeability, and metabolic stability data, this compound can serve as a reference standard for developing HPLC-based LogD7.4 and kinetic solubility assays within a FABP inhibitor optimization program. The estimated ΔLogP of +1.0 relative to the des-isopropoxy analog provides a testable hypothesis for the impact of lipophilicity on in vitro pharmacology [2].

Negative Control or Inactive Comparator for FABP3 vs. FABP4 Selectivity Profiling

Based on patent family disclosures that minor structural modifications can shift selectivity between FABP3, FABP4, and FABP5 [1], this compound may exhibit a selectivity window distinct from both the des-isopropoxy analog and the 2-yl regioisomer. It is therefore suitable as a tool compound in a selectivity panel to empirically determine which pharmacophoric features drive FABP isoform discrimination—provided that the necessary selectivity data are generated de novo.

Synthetic Chemistry Reference for Hydroxyethoxy-Thiophene-Benzamide Library Construction

The compound exemplifies a specific synthetic route involving coupling of 4-isopropoxybenzoic acid derivatives with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethanamine intermediates . It can serve as a procurement benchmark for building a focused library of hydroxyethoxy-thiophene-benzamides, where precise CAS-number-controlled sourcing ensures reproducibility across library members.

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